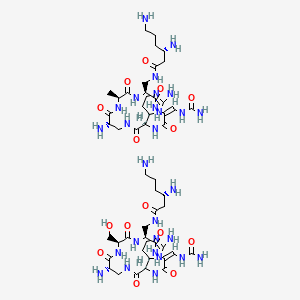
Desacetyl-N,O-descarbonylLinezolid
Übersicht
Beschreibung
Desacetyl-N,O-descarbonylLinezolid is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Linezolid. It is characterized by the removal of the acetamide and carbonyl groups from the parent compound, Linezolid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl-N,O-descarbonylLinezolid typically involves the following steps:
Preparation of Linezolid: Linezolid is synthesized through established procedures.
Removal of Acetamide Group: The acetamide group is hydrolyzed using an acid or a base, such as hydrochloric acid (HCl), to form the desacetyl derivative.
Removal of Carbonyl Group: The carbonyl group is reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring stringent quality control measures to maintain the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Desacetyl-N,O-descarbonylLinezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially targeting the remaining functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds .
Wissenschaftliche Forschungsanwendungen
Desacetyl-N,O-descarbonylLinezolid has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Linezolid derivatives.
Biology: The compound is employed in biological studies to understand the metabolic pathways and biotransformation of Linezolid.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Linezolid, aiding in the development of more effective antibiotics.
Industry: It is used in the pharmaceutical industry for quality control and impurity profiling of Linezolid
Wirkmechanismus
Desacetyl-N,O-descarbonylLinezolid exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of Linezolid, making it a valuable compound for studying the action of oxazolidinone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: The parent compound, used as an antibiotic.
Linezolid Impurity D: Another derivative used in research.
Linezolid Impurity F: A related compound with different functional groups.
Linezolid R-Isomer: The enantiomer of Linezolid
Uniqueness
Desacetyl-N,O-descarbonylLinezolid is unique due to the specific removal of the acetamide and carbonyl groups, which alters its chemical properties and reactivity. This makes it particularly useful for studying the metabolic pathways and degradation products of Linezolid .
Eigenschaften
IUPAC Name |
1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUTKXYLNLAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












